molecular formula C30H27Cl2N3O5S B15020000 N-(3-Chlorophenyl)-N-({N'-[(E)-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

N-(3-Chlorophenyl)-N-({N'-[(E)-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

Cat. No.: B15020000
M. Wt: 612.5 g/mol
InChI Key: ULOTUNJTURUSAD-HNSNBQBZSA-N
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Description

N-(3-Chlorophenyl)-N-({N’-[(E)-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is a complex organic compound It features multiple functional groups, including chlorophenyl, methoxy, ethoxy, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-N-({N’-[(E)-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 3-chlorophenylamine and 4-[(4-chlorophenyl)methoxy]-3-ethoxybenzaldehyde. These intermediates are then subjected to condensation reactions, hydrazone formation, and sulfonamide coupling under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, solvents, and specific reaction conditions such as temperature and pressure control. The process would also need to be scalable and cost-effective for commercial viability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-N-({N’-[(E)-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amines.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-N-({N’-[(E)-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-Chlorophenyl)-N-({N’-[(E)-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide
  • **N-(3-Chlorophenyl)-N-({N’-[(E)-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

Uniqueness

The uniqueness of N-(3-Chlorophenyl)-N-({N’-[(E)-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C30H27Cl2N3O5S

Molecular Weight

612.5 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]acetamide

InChI

InChI=1S/C30H27Cl2N3O5S/c1-2-39-29-17-23(13-16-28(29)40-21-22-11-14-24(31)15-12-22)19-33-34-30(36)20-35(26-8-6-7-25(32)18-26)41(37,38)27-9-4-3-5-10-27/h3-19H,2,20-21H2,1H3,(H,34,36)/b33-19+

InChI Key

ULOTUNJTURUSAD-HNSNBQBZSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3)OCC4=CC=C(C=C4)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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